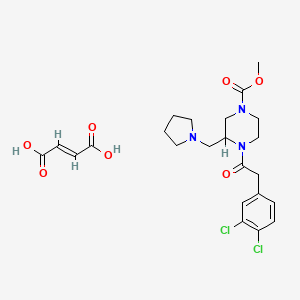
GR 89696 Fumarat
Übersicht
Beschreibung
GR 89696 Fumarat: ist ein hochpotenter und selektiver Agonist für den Kappa-Opioid-Rezeptor. Es ist bekannt für seine antinozizeptiven und neuroprotektiven Eigenschaften. Die Verbindung wird chemisch als 4-[(3,4-Dichlorphenyl)acetyl]-3-(1-Pyrrolidinylmethyl)-1-piperazincarbonsäuremethylester Fumarat beschrieben .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion von 3,4-Dichlorphenylessigsäure mit Piperazin, um das Zwischenprodukt zu bilden.
Funktionalisierung: Das Zwischenprodukt wird dann mit Pyrrolidin und Methylester umgesetzt, um die notwendigen funktionellen Gruppen einzuführen.
Bildung des Fumarsalzes: Der letzte Schritt beinhaltet die Reaktion der Verbindung mit Fumarsäure, um das Fumarsalz zu bilden.
Industrielle Produktionsmethoden: : Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise mit Techniken wie Umkristallisation und Chromatographie gereinigt .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
GR 89696 fumarate is a highly potent and selective κ-opioid agonist . It has been suggested to be selective for the putative κ2 receptor . The κ-opioid receptors are one of the primary targets of this compound. These receptors play a crucial role in pain perception, stress response, and mood disorders .
Mode of Action
As a κ-opioid agonist, GR 89696 fumarate binds to the κ-opioid receptors, mimicking the action of endogenous opioids . This binding triggers a series of intracellular events, leading to the activation of the receptor and subsequent physiological responses .
Biochemical Pathways
The activation of κ-opioid receptors by GR 89696 fumarate can influence several biochemical pathways. These include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability . The exact downstream effects can vary depending on the specific cell type and physiological context.
Result of Action
The activation of κ-opioid receptors by GR 89696 fumarate has been shown to have anti-nociceptive (pain-relieving) and neuroprotective effects in vivo . For instance, it has been reported to reduce acetylcholine-induced writhing in mice , and to reduce hippocampal neuronal loss in a gerbil model of cerebral ischemia .
Biochemische Analyse
Biochemical Properties
GR 89696 fumarate interacts with the κ-opioid receptor, potentially being selective for the putative κ2 receptor . The nature of these interactions is characterized by high potency, with an IC50 value of 0.04 nM .
Cellular Effects
The effects of GR 89696 fumarate on cells are primarily mediated through its interaction with the κ-opioid receptor. This interaction can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, GR 89696 fumarate exerts its effects by binding to the κ-opioid receptor. This binding can lead to the activation or inhibition of various enzymes, resulting in changes in gene expression .
Metabolic Pathways
The metabolic pathways that GR 89696 fumarate is involved in are not clearly defined from the current sources .
Transport and Distribution
The transport and distribution of GR 89696 fumarate within cells and tissues are not clearly defined from the current sources .
Subcellular Localization
The subcellular localization of GR 89696 fumarate and its effects on activity or function are not clearly defined from the current sources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of GR 89696 fumarate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 3,4-dichlorophenylacetic acid with piperazine to form the intermediate.
Functionalization: The intermediate is then reacted with pyrrolidine and methyl ester to introduce the necessary functional groups.
Formation of the fumarate salt: The final step involves the reaction of the compound with fumaric acid to form the fumarate salt.
Industrial Production Methods: : Industrial production of GR 89696 fumarate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: GR 89696 Fumarat kann Oxidationsreaktionen eingehen, insbesondere am Piperazinring.
Reduktion: Die Verbindung kann an der Carbonylgruppe reduziert werden, um Alkoholderivate zu bilden.
Substitution: Substitutionsreaktionen können am aromatischen Ring auftreten, insbesondere an den Positionen ortho zu den Chloratomen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Brom oder Salpetersäure durchgeführt werden.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten aromatischen Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie
- Als Werkzeugverbindung zur Untersuchung von Kappa-Opioid-Rezeptoren und ihrer Rolle in verschiedenen biochemischen Signalwegen verwendet .
Biologie
- Untersucht auf seine neuroprotektiven Wirkungen in Modellen der zerebralen Ischämie und anderer neurologischer Erkrankungen .
Medizin
- Potenzielle therapeutische Anwendungen in der Schmerztherapie aufgrund seiner antinozizeptiven Eigenschaften .
Industrie
- Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Kappa-Opioid-Rezeptoren abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Bindung an Kappa-Opioid-Rezeptoren. Diese Bindung führt zur Aktivierung von G-Protein-gekoppelten Rezeptorwegen, was zur Hemmung der Adenylatcyclase und zur Reduktion des cyclic adenosine monophosphate-Spiegels führt. Die nachgeschalteten Wirkungen umfassen die Modulation der Neurotransmitterfreisetzung und den Neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
U-50488: Ein weiterer Kappa-Opioid-Rezeptor-Agonist mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
Salvinorin A: Ein natürlich vorkommender Kappa-Opioid-Rezeptor-Agonist mit unterschiedlichen pharmakologischen Wirkungen.
Einzigartigkeit
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2N3O3.C4H4O4/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14;5-3(6)1-2-4(7)8/h4-5,10,15H,2-3,6-9,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTNETSDXZBJTE-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017105 | |
| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126766-32-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-, methyl ester, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126766-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GR 89696 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR-89696 FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF52K5SDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


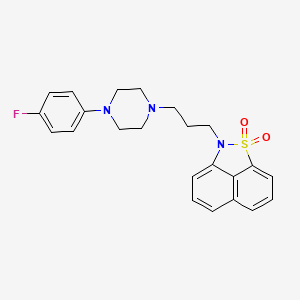



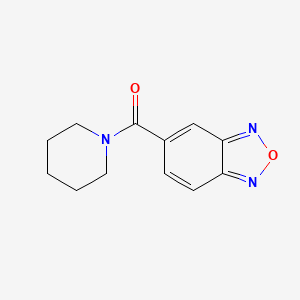


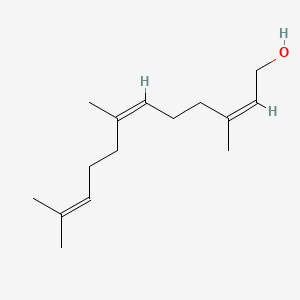
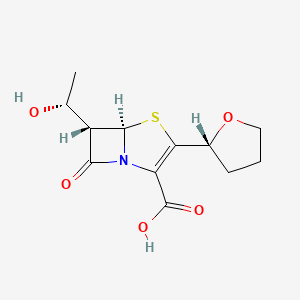
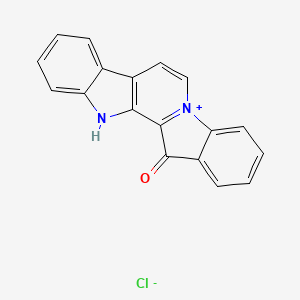
![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)
![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)
![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)

